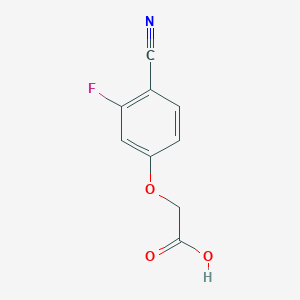

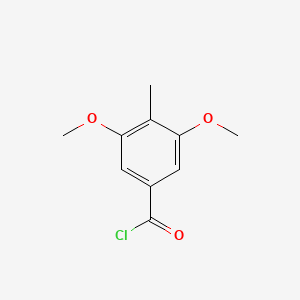

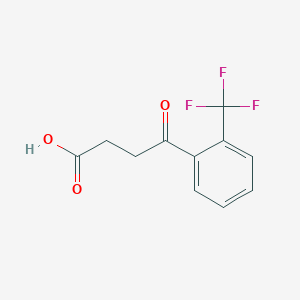

![molecular formula C7H4ClN3 B1322630 4-Chloropyrido[4,3-d]pyrimidine CAS No. 89583-92-6](/img/structure/B1322630.png)

4-Chloropyrido[4,3-d]pyrimidine

Descripción general

Descripción

4-Chloropyrido[4,3-d]pyrimidine is a reactant used in the synthesis of isomeric 4-substituted aminopyrido[4,3-d]pyrimidines with cytokinin activity .

Synthesis Analysis

The synthesis of 4-Chloropyrido[4,3-d]pyrimidine involves a multi-step process. Starting from commercially available malononitrile dimer and dimethyl 5-aminoisophthalate, the target molecules were synthesized in 11 steps using a convergent approach .Molecular Structure Analysis

The molecular structure of 4-Chloropyrido[4,3-d]pyrimidine has been characterized by nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry .Chemical Reactions Analysis

4-Chloropyrido[4,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions . It is also involved in the synthesis of N-Bridged Pyrido[4,3-d]pyrimidines .Physical And Chemical Properties Analysis

Physical properties of 4-Chloropyrido[4,3-d]pyrimidine include a molecular weight of 165.58 g/mol, a topological polar surface area of 38.7 Ų, and a complexity of 142 . It also has a density of 1.438 g/cm³, a flash point of 174.308 °C, and a boiling point of 316.135 °C at 760 mmHg .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Efficient Synthesis Methods : The synthesis of 2-substituted pyrido[3,2-d]pyrimidines demonstrates the use of 2-chloropyrido[3,2-d]pyrimidine in regioselective pallado-dehalogenation and cross-coupling reactions to produce highly functionalized products (Tikad et al., 2009).

- Formation of Bicyclic Systems : The compound is integral in the annellation of triazole and tetrazole systems onto pyrrolo[2,3-d]pyrimidines, yielding potential antibacterial agents (Dave & Shah, 2002).

- Diverse Methodologies in Synthesis : Research on pyrido[4,3-d]pyrimidines highlights diverse synthetic methodologies and their biological applications, showing its versatility in chemical synthesis (Elattar & Mert, 2016).

Biomedical Applications

- Potential Anticancer Agents : Synthesis of novel pyrido[3,4-d]pyrimidine derivatives has shown promise as anticancer agents, with some compounds exhibiting selective activities against specific cancer cell lines (Wei & Malhotra, 2012).

- Role in Biological Screening : 4-Chloropyrrolo[2,3-d]pyrimidines have been used in synthesizing tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidines and triazolo[1,5-c]pyrrolo[3,2-e]pyrimidines for biological screening purposes (Dave & Shah, 2002).

Miscellaneous Applications

- Formation of Nanotubes : N-substituted pyrido[4,3-d]pyrimidines have been shown to self-organize into cyclic hexamers and linear stacks, forming 1D nanostructures like rosette nanotubes (Durmus et al., 2013).

- Radioprotective and Antitumor Activities : Novel thieno[2,3-d]pyrimidine derivatives containing this moiety have shown promising radioprotective and antitumoractivities (Alqasoumi et al., 2009).

Direcciones Futuras

Propiedades

IUPAC Name |

4-chloropyrido[4,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3/c8-7-5-3-9-2-1-6(5)10-4-11-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFUWUCHAQPUKDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50627549 | |

| Record name | 4-Chloropyrido[4,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloropyrido[4,3-d]pyrimidine | |

CAS RN |

89583-92-6 | |

| Record name | 4-Chloropyrido[4,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

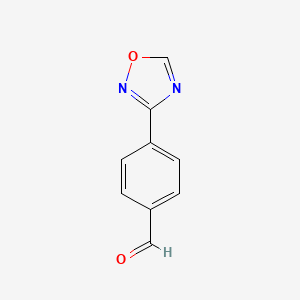

![6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1322552.png)

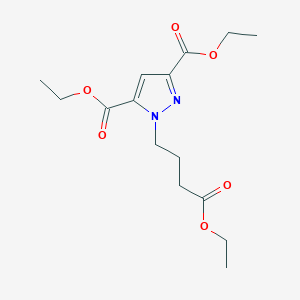

![4,7-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B1322554.png)

![3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B1322557.png)